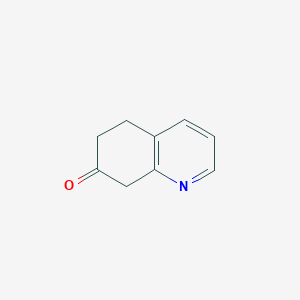

5,8-Dihydro-6H-quinolin-7-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6,8-dihydro-5H-quinolin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-8-4-3-7-2-1-5-10-9(7)6-8/h1-2,5H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDBFAEGHHRGWBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40610268 | |

| Record name | 5,8-Dihydroquinolin-7(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774531-95-2 | |

| Record name | 5,8-Dihydroquinolin-7(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5,8 Dihydro 6h Quinolin 7 One and Analogues

Established Synthetic Pathways to Dihydroquinolinones

Several well-established reactions form the foundation of dihydroquinolinone synthesis. These methods often involve the formation of the quinoline (B57606) core through cyclization or the modification of existing quinoline structures.

Cyclization Reactions for Dihydroquinolinone Ring Formation

Cyclization reactions are a cornerstone in the synthesis of dihydroquinolinones. One common approach involves the reaction of 3-aminocyclohex-2-enones with various precursors. For instance, the reaction with propiolaldehyde or its equivalents can yield 7,8-dihydroquinolin-5(6H)-ones. clockss.org Another strategy utilizes the cyclocondensation of 3-amino-2-cyclohexen-1-ones with symmetrical 2-(hetero)arylvinamidinium salts, which provides an efficient route to 3-substituted 7,8-dihydroquinolin-5(6H)-ones. clockss.org This reaction proceeds through a proposed mechanism where the amino group of the enaminone attacks the vinamidinium salt, leading to a facile electrocyclic ring closure to form the pyridine (B92270) ring. clockss.org

Multi-component reactions also offer a powerful tool for constructing the dihydroquinolinone scaffold. A four-component reaction of dimedone, α-ionone, ammonium (B1175870) acetate (B1210297), and a benzaldehyde (B42025) derivative can produce 7,8-dihydroquinolin-5(1H,4H,6H)-one derivatives in good yields. This process involves a cascade of Knoevenagel condensation, Michael addition, and cyclization steps. Similarly, three-component condensations of 1,3-cyclohexanediones, β-enaminones or α,β-unsaturated aldehydes, and ammonium acetate have been widely described for the synthesis of 7,8-dihydroquinolin-5(6H)-ones. clockss.org

A notable method involves the reaction of Baylis-Hillman adducts with 3-aminocyclohex-2-enone. google.com A one-pot synthesis of 2-hydroxy-7,8-dihydroquinolin-5(6H)-ones and 7,8-dihydroquinoline-2,5(1H,6H)-diones has been achieved from Morita-Baylis-Hillman adduct acetates, cyclohexane-1,3-diones, and ammonium acetate or primary amines under solvent-free conditions. researchgate.net

| Starting Materials | Reagents/Conditions | Product | Yield (%) | Reference |

| 3-Aminocyclohex-2-enone, 3-ethoxy-2-methylacrylaldehyde | No solvent | 7,8-Dihydro-3-methylquinolin-5(6H)-one | 50 | rsc.org |

| Cyclohexane-1,3-dione, 4-aminopent-3-en-2-one | - | 7,8-Dihydro-2,4-dimethylquinolin-5(6H)-one | 60 | rsc.org |

| Baylis-Hillman adduct, 5,5-dimethyl-1,3-cyclohexanedione, Triethylamine, Ammonium acetate | No solvent, 90°C | 3-Benzyl-2-hydroxy-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one | 85.6 | google.com |

Reduction Strategies from Quinoline Derivatives

The reduction of quinoline derivatives presents another viable route to dihydroquinolinones. This approach is particularly useful when the corresponding quinoline is readily accessible. The choice of reducing agent and reaction conditions is crucial for achieving the desired level of saturation. For instance, the reduction of a suitable quinolin-2-one intermediate can yield the corresponding tetrahydroquinoline with borane (B79455) reagents. beilstein-journals.org Alternatively, using diisobutylaluminium hydride (DIBAL-H) can lead to the formation of a dihydroquinoline through a novel elimination reaction, which is more favorable at higher temperatures. beilstein-journals.org The specific outcome of the reduction depends on the substrate and the reaction parameters employed.

Gould–Jacobs Reaction and Regioselectivity in Quinolone Synthesis

The Gould-Jacobs reaction is a classic method for the synthesis of quinolines and 4-hydroxyquinoline (B1666331) derivatives. wikipedia.orgwikidoc.org The reaction involves the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester or an acylmalonic ester, followed by a thermal cyclization. wikipedia.orgmdpi.com The resulting 4-hydroxy-3-carboalkoxyquinoline exists predominantly in the 4-oxo form. wikipedia.org Subsequent saponification and decarboxylation yield the corresponding 4-quinolinol. wikipedia.orgwikidoc.org

The regioselectivity of the Gould-Jacobs reaction is a critical aspect, influenced by both steric and electronic factors. mdpi.com The reaction is particularly effective for anilines bearing electron-donating groups at the meta position. wikipedia.org While traditionally requiring high temperatures, often in high-boiling solvents like mineral oil or diphenyl ether, modern variations have employed microwave irradiation to improve yields and shorten reaction times. mdpi.comablelab.eu This method has been instrumental in the synthesis of various commercially available drugs. mdpi.com

| Aniline Derivative | Malonic Ester Derivative | Conditions | Product | Reference |

| Aniline | Diethyl ethoxymethylenemalonate | Heat | 4-Hydroxyquinoline | wikipedia.orgwikidoc.org |

| Substituted Aniline | Acyl malonic ester | Thermal cyclization | 4-Oxo-quinoline derivative | wikipedia.org |

Michael Addition Approaches in Dihydroquinolinone Synthesis

Michael addition, or conjugate addition, is a key strategy in the synthesis of dihydroquinolinones. This reaction often serves as a crucial step in a cascade or tandem process leading to the final heterocyclic product. An iridium-catalyzed annulation of chalcones with sulfonyl azides has been developed, which proceeds through a cascade of C-H amidation and an intramolecular aza-Michael addition to afford 2-aryl-2,3-dihydro-4-quinolones. rsc.orgrsc.org This method benefits from readily available starting materials and the formation of two C-N bonds in a single operation. rsc.org

Another approach involves the intramolecular aza-Michael addition of o-aminochalcones, which can be catalyzed by transition metals or organocatalysts to construct the 2-aryl-2,3-dihydro-4-quinolone skeleton. rsc.org Furthermore, the enantioselective synthesis of 2-aryl-substituted 2,3-dihydroquinolin-4-ones has been achieved through a Brønsted acid-catalyzed intramolecular aza-Michael addition, yielding products with good enantioselectivities. znaturforsch.comresearchgate.net Bifunctional thiourea-mediated intramolecular cyclization also utilizes an aza-Michael reaction to produce optically enriched 2-aryl-2,3-dihydroquinolin-4(1H)-ones. acs.org

Friedländer Synthesis for Quinoline and Quinolone Derivatives

The Friedländer synthesis is a fundamental and versatile method for constructing quinoline rings. nih.gov It involves the condensation reaction between a 2-aminobenzaldehyde (B1207257) or a 2-aminoaryl ketone and a compound containing an α-methylene group adjacent to a carbonyl group. wikipedia.orgjk-sci.com This reaction can be catalyzed by acids (such as trifluoroacetic acid, p-toluenesulfonic acid, and Lewis acids) or bases. wikipedia.orgjk-sci.com

Two primary mechanisms have been proposed for the Friedländer synthesis. wikipedia.org The first involves an initial aldol (B89426) addition followed by dehydration and subsequent imine formation. The second mechanism suggests the initial formation of a Schiff base, followed by an Aldol-type reaction and elimination. wikipedia.org The reaction's simplicity and the accessibility of starting materials make it a valuable tool in heterocyclic chemistry, with broad applications in the synthesis of bioactive compounds. jk-sci.comnih.gov Recent advancements have focused on developing more environmentally friendly conditions, such as using ionic liquids or performing the reaction under solvent-free conditions. nih.govnih.gov

| 2-Aminoaryl Carbonyl | Carbonyl Compound | Catalyst | Product | Reference |

| 2-Aminobenzaldehyde | Ketone | Acid or Base | Quinoline derivative | wikipedia.orgjk-sci.com |

| 2-Aminoarylketone | β-Keto ester | Montmorillonite K-10, Zeolite, or nano-crystalline sulfated zirconia | Polysubstituted quinoline | researchgate.net |

Doebner-Miller Reaction Applied to Quinolone Precursors

The Doebner-Miller reaction is another classic method for quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound. slideshare.netwikipedia.org This reaction, also known as the Skraup-Doebner-Von Miller quinoline synthesis, is typically catalyzed by Brønsted or Lewis acids like p-toluenesulfonic acid or tin tetrachloride. slideshare.netwikipedia.orgsynarchive.com

The mechanism of the Doebner-Miller reaction is complex and has been a subject of study. A proposed mechanism involves the initial conjugate addition of the aniline to the α,β-unsaturated carbonyl compound. wikipedia.org This is followed by a series of steps including cyclization, dehydration, and oxidation to ultimately form the quinoline ring. The reaction conditions can sometimes lead to polymerization of the α,β-unsaturated carbonyl compound, which can be mitigated by using a biphasic reaction medium. nih.gov The Doebner-Miller reaction provides a route to 2- and 4-substituted quinolines and is a valuable tool for preparing precursors that can be further modified to yield dihydroquinolinones. nih.gov

Green Chemistry Principles in Dihydroquinolinone Synthesis

Green chemistry principles are at the forefront of modern organic synthesis, and the production of dihydroquinolinones is no exception. These principles guide the development of new methodologies that are safer, more sustainable, and more efficient than traditional synthetic routes.

Solvent-Free Reaction Conditions

Solvent-free, or solid-state, synthesis offers a significant green advantage by eliminating the need for organic solvents, which are often hazardous and contribute to chemical waste. sigmaaldrich.com These reactions are typically carried out by mixing the solid reactants and providing energy through heating or milling. sigmaaldrich.com

One notable example is the one-pot synthesis of 2-hydroxy-7,8-dihydroquinolin-5(6H)-ones and 7,8-dihydroquinoline-2,5(1H,6H)-diones from Morita-Baylis-Hillman adduct acetates, cyclohexane-1,3-diones, and ammonium acetate or primary amines under solvent-free conditions, which proceeds in good to excellent yields. researchgate.net Similarly, dihydroquinazolinone analogs have been synthesized in a one-pot reaction under solvent-free conditions using tin(II) chloride dihydrate as a catalyst. researchgate.net Another solvent-free approach involves the reaction of 5-amino-1,3-benzodioxole, aldehydes, and isopropylidene malonate (Meldrum's acid) at ambient temperature to produce 7,8-dihydro- nih.govdioxolo[4,5-g]quinolin-6(5H)-ones. researchgate.netnih.gov

The synthesis of poly-substituted quinolines has also been achieved under solvent-free conditions using TiO2 nanoparticles as a catalyst. tandfonline.com Furthermore, a catalyst-free protocol for the quantitative synthesis of fused chromeno[4,3-b]quinolin-6-ones has been developed through a one-pot reaction of substituted anilines with 4-chloro-3-formylcoumarin using ultrasound irradiation in the absence of a solvent. researchgate.net

Table 1: Examples of Solvent-Free Synthesis of Dihydroquinolinone Analogues

| Starting Materials | Product | Catalyst/Conditions | Yield | Reference |

| Morita-Baylis-Hillman adduct acetates, cyclohexane-1,3-diones, ammonium acetate/primary amines | 2-hydroxy-7,8-dihydroquinolin-5(6H)-ones and 7,8-dihydroquinoline-2,5(1H,6H)-diones | Solvent-free | Good to excellent | researchgate.net |

| Isatoic anhydride, aryl aldehydes, urea | Dihydroquinazolinone analogs | SnCl2·2H2O, solvent-free | Not specified | researchgate.net |

| 5-amino-1,3-benzodioxole, aldehydes, isopropylidene malonate | 7,8-dihydro- nih.govdioxolo[4,5-g]quinolin-6(5H)-ones | Solvent-free, ambient temperature | High | researchgate.netnih.gov |

| Substituted anilines, 4-chloro-3-formylcoumarin | Fused chromeno[4,3-b]quinolin-6-ones | Ultrasound, solvent-free | High | researchgate.net |

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering advantages such as significantly reduced reaction times, higher yields, and improved purity of products compared to conventional heating methods. mdpi.combenthamdirect.com This technique has been successfully applied to the synthesis of various quinoline and dihydroquinolinone derivatives. mdpi.commdpi.com

For instance, the synthesis of 5,6-dihydroindolo[1,2-a]quinoxaline derivatives has been achieved with good to excellent yields (83–97%) in short reaction times (45–60 min) using a copper-catalyzed intramolecular N-arylation under microwave irradiation. beilstein-journals.org In another application, a one-pot, four-component condensation for the synthesis of quinoline derivatives under microwave irradiation resulted in excellent yields and high purity in just 15 minutes. mdpi.com The Skraup reaction, a classic method for quinoline synthesis, has also been adapted to microwave conditions, using concentrated sulfuric acid as a catalyst to produce mono-functionalized quinoline analogs in fair to good yields. mdpi.com

Furthermore, four-component reactions involving dimedone, α-ionone, ammonium acetate, and benzaldehydes can be carried out in a one-pot, solvent-free microwave synthesis to produce 7,8-dihydroquinolin-5(1H,4H,6H)-one derivatives. The synthesis of quinolyl-quinolinone compounds via a Friedlander reaction under microwave irradiation also demonstrated higher yields and shorter reaction times (from 7–9 hours to 4–7 minutes) compared to conventional heating. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |

| Friedlander reaction for quinolyl-quinolinones | 7–9 hours, lower yield | 4–7 minutes, higher yield | mdpi.com |

| Synthesis of fused pyridines, quinolines, etc. | 24 hours, lower yield | 15 minutes, higher yield | mdpi.com |

| Synthesis of 8-aryl-7,8-dihydro- nih.gov-dioxolo[4,5-g]quinolin-6-(5H)-one derivatives | Not specified | Shorter time, high yield | researchgate.net |

Ultrasound-Promoted Synthesis Techniques

Ultrasound irradiation is another green chemistry technique that accelerates organic reactions, leading to shorter reaction times, milder conditions, and often higher yields. researchgate.net This method has been effectively used in the synthesis of dihydroquinolinone derivatives, often under catalyst- and solvent-free conditions. researchgate.netdlib.si

A notable example is the ultrasound-promoted, one-pot synthesis of 8-aryl-7,8-dihydro- nih.gov-dioxolo[4,5-g]quinolin-6(5H)-one derivatives from the reaction of 3,4-methylenedioxyaniline, an aldehyde, and isopropylidene malonate. researchgate.netdlib.si This procedure is performed under catalyst-free and solvent-free conditions at ambient temperature, highlighting its environmental friendliness. researchgate.net The use of ultrasound has been shown to be an efficient methodology in various organic syntheses, resulting in good selectivity and high yields. tandfonline.com

The synthesis of hydrazine (B178648) carboxamides, which are precursors for some heterocyclic compounds, has also been efficiently carried out using ultrasonic irradiation in a water-glycerol solvent system, proving to be much faster and more productive than conventional methods. nih.gov

Metal-Free and Catalyst-Free Methodologies

The development of metal-free and catalyst-free synthetic methods is a significant goal in green chemistry, as it avoids the use of potentially toxic and expensive metal catalysts. mdpi.com Several such protocols have been developed for the synthesis of dihydroquinolinone and quinoline derivatives.

One approach involves a one-pot, three-component reaction for the synthesis of 8-aryl-7,8-dihydro- nih.gov-dioxolo[4,5-g]quinolin-6-(5H)-one derivatives under catalyst-free and solvent-free conditions, promoted by ultrasound. researchgate.netdlib.si Another catalyst-free method is the one-pot multicomponent condensation of benzene-1,3-diol, aldehyde, ammonium acetate, and acetoacetanilide (B1666496) in ethanol (B145695) under microwave irradiation to produce quinoline derivatives with excellent yields. tandfonline.com

Furthermore, a metal-free cycloisomerization strategy for quinoline synthesis has been developed using dimethyl sulfoxide (B87167) (DMSO) as the oxidant instead of molecular oxygen. mdpi.com The synthesis of spiroquinolines has also been achieved through a one-pot reaction of Meldrum's acid, an aldehyde, and various amines under catalyst-free conditions in aqueous ethanol. nih.gov

Deep Eutectic Solvent (DES) Applications in Dihydroquinolinone Synthesis

Deep eutectic solvents (DESs) are emerging as green and sustainable alternatives to traditional organic solvents. nih.govmdpi.com They are typically formed from a mixture of two or more inexpensive and biodegradable components, such as choline (B1196258) chloride and urea, which results in a liquid with a low melting point. nih.govresearchgate.net DESs can act as both the solvent and the catalyst in organic reactions. nih.govmdpi.com

An efficient one-pot sequential synthesis of α-alkenylated dihydroquinolinones has been developed using a choline chloride-based DES medium. nih.govacs.org This method allows for dehydrogenation, cyclization, oxidation, and α-alkenylation to occur in a single pot, starting from readily available saturated ketones. nih.govacs.org The use of DESs in the synthesis of quinazolinones and dihydroquinazolinones has also been reported, providing a mild and greener protocol. researchgate.net For example, a deep eutectic solvent composed of L-(+)-tartaric acid and N,N'-dimethylurea has been shown to be effective in the synthesis of spirodihydroquinazolinone derivatives. researchgate.net

The synthesis of various heterocyclic compounds, including quinolines and their derivatives, has been successfully carried out in DESs, which can often be recycled and reused, further enhancing the green credentials of the process. nih.gov

Table 3: Deep Eutectic Solvents in Dihydroquinolinone Synthesis

| DES Composition | Reaction Type | Product | Advantages | Reference |

| Choline chloride:PTSA | One-pot sequential synthesis | α-Alkenylated dihydroquinolinones | Environmentally benign, excellent yield | nih.govacs.org |

| L-(+)-tartaric acid:N,N'-dimethylurea | Cyclization | Spirodihydroquinazolinones | Greener protocol, good to excellent yields | researchgate.net |

| Choline chloride:Urea | [3+2] cycloaddition | 2-Pyrazolines | Reduced use of volatile organic solvents | nih.gov |

Photoredox Catalysis for Dihydroquinolinone Construction

Visible-light photoredox catalysis has become a powerful tool in organic synthesis, enabling the generation of reactive radical intermediates under mild conditions. rsc.orgbeilstein-journals.org This methodology has been applied to the construction of dihydroquinolinone and quinoline scaffolds. organic-chemistry.orgnih.gov

One approach involves the use of an organic light-emitting molecule, 4CzIPN, as a photocatalyst for the metal- and additive-free photoredox cyclization of N-arylacrylamides to yield dihydroquinolinones. organic-chemistry.org In another example, 9,10-phenanthrenequinone (PQ*) has been used as a photocatalyst for the synthesis of polysubstituted quinolines from 2-vinylarylimines via electrocyclization upon excitation with blue LEDs. nih.gov This method provides up to quantitative yields at room temperature. nih.gov

Photoredox catalysis can also be employed in more complex transformations. For instance, a tandem radical addition–cyclization reaction to form diastereomeric tetrahydrofuroquinolinones has been achieved where a photoexcited semiconductor oxidizes the starting material to a radical cation, which then undergoes cyclization. beilstein-journals.org These methods highlight the potential of photoredox catalysis to construct complex heterocyclic structures under environmentally friendly conditions. rsc.org

Copper-Catalyzed Dehydrogenative Cyclization/Alkenylation

A highly efficient one-pot sequential synthesis for producing alkenylated quinolinyl dihydroquinolinones has been developed utilizing a copper-catalyzed dehydrogenative cyclization followed by alkenylation. rsc.orgrsc.org This methodology involves the reaction of ketones, 1,3-cyclohexanediones, and benzyl (B1604629) alcohols, offering a mild and environmentally favorable approach. rsc.orgrsc.org The use of a copper catalyst is central to the process, which proceeds without the generation of significant side products. rsc.org

The reaction sequence is initiated by the dehydrogenation of a saturated ketone, which then undergoes cyclization and oxidation to form the dihydroquinolinone core. This intermediate is subsequently subjected to an α-alkenylation step. acs.orgnih.gov For instance, a copper(II) acetate/TEMPO system has been effectively used as a catalyst for the initial dehydrogenation, cyclization, and oxidation steps in a deep eutectic solvent (DES) medium. acs.org Another reported system uses a copper catalyst for the sequential synthesis of alkenylated quinolinyl dihydroquinolinones from ketones, 1,3-cyclohexanediones, and benzyl alcohols. rsc.orgrsc.org

A plausible mechanism for the copper-catalyzed sequence involves the initial formation of an enamine from the 1,3-dicarbonyl compound and an amine source. This is followed by a Michael addition with an α,β-unsaturated ketone (formed in situ from the dehydrogenation of a saturated ketone). The resulting intermediate then undergoes cyclization and dehydration to yield the dihydroquinolinone core. The final step is a copper-catalyzed α-alkenylation of the dihydroquinolinone.

Detailed findings from a study on copper-catalyzed synthesis are presented below:

| Entry | Ketone | Benzyl Alcohol | Dihydroquinolinone Product | Yield (%) |

| 1 | Cyclohexanone | Benzyl alcohol | 2-phenyl-7,8-dihydroquinolin-5(6H)-one | 85 |

| 2 | 4-Methylcyclohexanone | 4-Methylbenzyl alcohol | 2-(p-tolyl)-7-methyl-7,8-dihydroquinolin-5(6H)-one | 82 |

| 3 | 4-Methoxycyclohexanone | 4-Methoxybenzyl alcohol | 2-(4-methoxyphenyl)-7-methoxy-7,8-dihydroquinolin-5(6H)-one | 88 |

| 4 | 4-Bromocyclohexanone | 4-Bromobenzyl alcohol | 2-(4-bromophenyl)-7-bromo-7,8-dihydroquinolin-5(6H)-one | 90 |

One-Pot and Multi-Component Reaction Sequences

One-pot and multi-component reactions (MCRs) are highly valued in organic synthesis for their efficiency, atom economy, and ability to construct complex molecules from simple precursors in a single operation. mdpi.comnih.govsemanticscholar.org Several such strategies have been developed for the synthesis of 5,8-dihydro-6H-quinolin-7-one and its analogues. nih.govsemanticscholar.org

A notable one-pot method involves the condensation of β-enaminones (derived from methyl ketones), 1,3-cyclohexanedione (B196179) or its derivatives, and ammonium acetate. researchgate.net This reaction, often catalyzed by CeCl₃·7H₂O-NaI, provides a straightforward route to diversely substituted dihydro-6H-quinolin-5-ones. researchgate.net Similarly, MCRs that combine aldehydes, 1,3-dicarbonyl compounds, and an amine source are common. For example, the reaction of aromatic aldehydes, dimedone, and 3-amino-5-methylpyrazole (B16524) has been reported. researchgate.net

The use of deep eutectic solvents (DESs) has emerged as a green alternative for these syntheses. An efficient one-pot sequential synthesis of α-alkenylated dihydroquinolinones has been achieved from saturated ketones, a 1,3-diketone, and an amine source in a choline chloride-based DES medium. acs.orgnih.gov This approach combines dehydrogenation, cyclization, oxidation, and α-alkenylation in a single pot. acs.orgnih.gov

Another powerful MCR strategy for synthesizing related fused quinolinone systems involves the reaction of 6-aminouracils, terephthalaldehyde, and various CH-acids like dimedone in refluxing ethanol, which proceeds without a catalyst. nih.govsemanticscholar.org L-proline has also been used as an efficient organocatalyst for the three-component reaction of aromatic aldehydes, 4-hydroxy-1-methylquinolin-2(1H)-one, and Meldrum's acid to yield pyrano[3,2-c]quinolin-2,5-dione derivatives. mdpi.com

The table below summarizes various multi-component strategies for dihydroquinolinone synthesis.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Ref |

| β-Enaminone | 1,3-Cyclohexanedione | Ammonium acetate | CeCl₃·7H₂O-NaI / 2-propanol, reflux | Dihydro-6H-quinolin-5-one | researchgate.net |

| Saturated ketone | 1,3-Cyclohexanedione | Ammonium acetate | CAN or Cu(OAc)₂/TEMPO / DES, 100 °C | Alkenylated Dihydroquinolinone | acs.orgnih.gov |

| Aromatic aldehyde | 4-Hydroxy-1-methylquinolin-2(1H)-one | Meldrum's acid | L-proline / Ethanol, 80 °C | Pyrano[3,2-c]quinolin-2,5-dione | mdpi.com |

| Baylis-Hillman adduct | Cyclohexane-1,3-dione | Ammonium acetate | Solvent-free | 2-Hydroxy-7,8-dihydroquinolin-5(6H)-one | researchgate.net |

| Terephthalaldehyde | 6-Aminouracil | Dimedone | Ethanol, reflux | Bis(pyrimido[4,5-b]quinolone) | nih.govsemanticscholar.org |

Optimization of Synthetic Efficiency and Gram-Scale Production

Transitioning a synthetic protocol from a laboratory research scale to a larger, more practical production scale requires significant optimization of reaction conditions to maximize efficiency, yield, and safety while minimizing cost and environmental impact. For the synthesis of this compound and its derivatives, several methodologies have shown promise for scalability.

The copper-catalyzed dehydrogenative cyclization/alkenylation approach is noted for its potential in scalable reactions, proceeding cleanly without major side products. rsc.orgrsc.org This is a critical factor for large-scale synthesis, as it simplifies purification processes. Similarly, methods utilizing deep eutectic solvents (DESs) are advantageous for gram-scale applications due to the reusability of the solvent and often milder reaction conditions. researchgate.net An efficient method for synthesizing alkylated quinolines via Cu-TEMPO catalyzed dehydrogenation in a DES has been reported to be applicable to gram-scale synthesis. researchgate.net

A key aspect of optimization is the choice of catalyst and reaction medium. The development of robust, inexpensive, and recyclable catalysts is paramount. Copper catalysts are often favored due to their lower cost compared to precious metals like palladium or rhodium. rsc.org Furthermore, one-pot sequential reactions are inherently more efficient for large-scale work as they reduce the number of unit operations (extractions, purifications, solvent changes), saving time, materials, and energy. acs.orgnih.gov

A reported metal-free hydrogenation of quinoxalines and indoles using Me₃N·BH₃ and TFA in water highlights a protocol with features desirable for scale-up, such as the use of an environmentally benign solvent (water) and the avoidance of metal catalysts. researchgate.net While this example is for a reduction reaction, the principles of using mild, safe, and readily available reagents are directly applicable to optimizing the production of dihydroquinolinones. Successful gram-scale synthesis often relies on a combination of these factors: a high-yielding reaction, a simple work-up procedure, and the use of cost-effective and environmentally friendly materials. researchgate.net

Reactivity and Derivatization Strategies of the 5,8 Dihydro 6h Quinolin 7 One Scaffold

Chemical Modifications at Specific Ring Positions (e.g., N-1, C-2, C-3, C-5, C-6, C-7, C-8)

The 5,8-dihydro-6H-quinolin-7-one core possesses multiple sites that can be chemically altered to fine-tune its properties. The reactivity of each position—the nitrogen at position 1, and the carbons at positions 2, 3, 4, 5, 6, 7, and 8—allows for the introduction of diverse substituents and functionalities.

Modifications often begin with foundational synthesis methods, such as the reaction of cyclohexane-1,3-diones with β-amino-α,β-unsaturated aldehydes or ketones, which can yield various 2-, 3-, and 4-substituted 7,8-dihydroquinolin-5(6H)-ones. rsc.org Another versatile approach involves the use of Morita-Baylis-Hillman adduct acetates, which, when reacted with cyclohexane-1,3-diones and ammonium (B1175870) acetate (B1210297) or primary amines, can produce a range of 2-hydroxy-7,8-dihydroquinolin-5(6H)-ones and 7,8-dihydroquinoline-2,5(1H,6H)-diones in good to excellent yields. researchgate.net

N-1 Position: The nitrogen atom in the pyridine (B92270) ring is a key site for modification. Alkylation at the N-1 position is a common strategy. For the related quinolin-2-one scaffold, N-alkylation has been achieved using sodium hydride (NaH) and various alkyl halides, such as 2-iodopropane, in a solvent like dimethylformamide (DMF). beilstein-journals.org This suggests that the N-1 position of the dihydroquinolinone scaffold can be functionalized to introduce lipophilic groups, potentially influencing the molecule's pharmacokinetic properties. beilstein-journals.org

C-2 and C-3 Positions: The pyridine ring offers multiple sites for substitution. A hydroxyl group can be introduced at the C-2 position through one-pot syntheses using Morita-Baylis-Hillman adducts. researchgate.net Furthermore, syntheses starting from Baylis-Hillman adducts and 5,5-dimethyl-1,3-cyclohexanedione can yield 3-substituted-2-hydroxy-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one derivatives with various arylmethyl groups at the C-3 position. google.com Halogenation is also possible, with 2-chloro derivatives being reported. mdpi.com

C-5, C-6, and C-8 Positions: The carbocyclic ring is also amenable to modification. For the isomeric 6,7-dihydro-5H-quinolin-8-one, the C-8 position can be functionalized. A two-step synthesis involving regioselective nitrosation of 5,6,7,8-tetrahydroquinoline (B84679) followed by oxime reduction yields 5,6,7,8-tetrahydroquinolin-8-ylamine. researchgate.net Subsequent hydrolysis of the intermediate oxime provides the 6,7-dihydro-5H-quinolin-8-one. researchgate.net While direct functionalization of C-5 and C-6 on the this compound scaffold is less commonly documented, palladium-catalyzed methods have been shown to be effective for C-8 arylation on quinoline (B57606) N-oxides, highlighting a potential strategy for C-H functionalization on the benzene-like portion of the quinoline ring system. acs.orgrsc.org

C-7 Position: The carbonyl group at C-7 is a versatile functional handle. Standard ketone chemistry, such as reduction, can be applied. For the isomeric 7,8-dihydroquinolin-6(5H)-one, the ketone at C-6 is readily reduced to a secondary alcohol using reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation opens pathways for further functionalization of the resulting alcohol.

| Position | Type of Modification | Reagents/Method | Resulting Structure | Reference |

|---|---|---|---|---|

| N-1 | Alkylation | NaH, 2-iodopropane, DMF | N-isopropyl-quinolin-2-one | beilstein-journals.org |

| C-2 | Hydroxylation | Morita-Baylis-Hillman adducts, cyclohexane-1,3-diones, NH₄OAc | 2-hydroxy-7,8-dihydroquinolin-5(6H)-one | researchgate.net |

| C-2 | Chlorination | Synthesis from 2-chloro-5,6-dihydro-7,7-dimethylquinolin-8-one | 2-chloro-5,6-dihydro-quinolin-8-olates | mdpi.com |

| C-3 | Arylation/Alkylation | Baylis-Hillman adducts, 5,5-dimethyl-1,3-cyclohexanedione | 3-benzyl-2-hydroxy-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one | google.com |

| C-7 (ketone) | Reduction | NaBH₄ or LiAlH₄ in THF (on isomer) | 7,8-dihydroquinolin-6(5H)-ol | |

| C-8 | Amination | Nitrosation followed by reduction (on isomer) | 5,6,7,8-tetrahydroquinolin-8-ylamine | researchgate.net |

Functional Group Interconversions on the Dihydroquinolinone Framework

Functional group interconversions (FGIs) are fundamental transformations in organic synthesis that convert one functional group into another through processes like oxidation, reduction, or substitution. rsc.orgfiveable.mesolubilityofthings.com These strategies are critical for manipulating the dihydroquinolinone framework to access a broader range of derivatives.

Oxidation and Reduction Reactions: These transformations commonly target the gain or loss of electrons, affecting the oxidation state of carbon atoms. solubilityofthings.com

Oxidation: The dihydroquinolinone scaffold can undergo oxidation to create a fully aromatic quinoline system. This dehydrogenation converts the partially saturated ring into a pyridine ring. For instance, novel 7-aryl-10,11-dihydro-7H-chromeno[4,3-b]quinoline-6,8(9H,12H)-dione derivatives have been synthesized via the oxidation of their tetrahydro precursors using silica (B1680970) sulfuric acid and sodium nitrite (B80452), a process that improves cytotoxic activity. nih.gov

Reduction: The ketone functional group is a prime target for reduction. The carbonyl group in dihydroquinolinones can be reduced to a secondary alcohol using standard reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). For related quinolin-2-ones, more powerful reagents like borane (B79455) (BH₃) can reduce the amide and the adjacent double bond to yield a tetrahydroquinoline, while a more selective reagent like diisobutylaluminium hydride (DIBAL-H) can lead to the dihydroquinoline. beilstein-journals.org

Substitution Reactions: The replacement of one functional group with another is a key FGI strategy. solubilityofthings.com

Nucleophilic Substitution: This involves a nucleophile replacing a leaving group. solubilityofthings.com For example, sulfonate esters on a molecule can be converted to halides using a sodium halide in acetone. vanderbilt.edu This principle can be applied to hydroxylated dihydroquinolinones after converting the alcohol to a better leaving group.

α-Alkenylation: In a one-pot sequential synthesis, the position alpha to the carbonyl can be functionalized. Using ceric ammonium nitrate (B79036) (CAN) and TEMPO, dihydroquinolinones can undergo α-alkenylation through a process of dehydrogenation, cyclization, and oxidative coupling with alcohols.

Design and Synthesis of Fused Heterocyclic and Hybrid Scaffolds Incorporating Dihydroquinolinones (e.g., Triazole-Fused, Pyrazolo-Fused)

Fusing additional heterocyclic rings onto the dihydroquinolinone scaffold is a powerful strategy to create complex polycyclic systems with novel properties. Triazole and pyrazole (B372694) rings are particularly common targets for fusion due to their prevalence in biologically active molecules.

Triazole-Fused Dihydroquinolinones: The synthesis of triazole-fused quinolines often utilizes click chemistry or intramolecular cyclization strategies. A common method involves the copper-catalyzed [3+2] cycloaddition between an azide (B81097) and an alkyne. researchgate.net For example, new 4-(1,2,3-triazolyl)quinolin-2(1H)-ones have been synthesized from 4-azidoquinolin-2(1H)-ones and various terminal alkynes. researchgate.net Another approach involves the cyclization of an amino-substituted quinoline precursor. The synthesis of 9-cyclopropyl-4-fluoro-6-oxo-3-p-tolyl-6,9-dihydro-3H- Current time information in Chatham County, US.Current time information in Wake County, US.Current time information in Beaufort County, US.triazolo[4,5-h]quinolone-7-carboxylic acid was achieved by treating the corresponding 8-amino-quinoline with sodium nitrite (NaNO₂) in aqueous HCl to form the triazole ring. mdpi.com Palladium-catalyzed C-H functionalization at the C-5 position of a quinoline-tethered triazole has also been used to construct fused triazolo-azepine systems. rsc.org

Pyrazolo-Fused Dihydroquinolinones: Several classic and modern synthetic methods are employed to construct pyrazolo-quinoline systems.

Pfitzinger Reaction: This reaction uses an isatin (B1672199) derivative and a carbonyl compound to form a quinoline-4-carboxylic acid. It has been adapted for the synthesis of pyrazolo[3,4-b]quinoline-4-carboxylic acids by reacting pyrazolone (B3327878) derivatives with isatic acid. oup.com

Friedländer Condensation: This method involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone. It has been used to synthesize 1H-pyrazolo[3,4-b]quinolines from 5-aminopyrazoles bearing a formyl group and various active methylene (B1212753) compounds. nih.gov

Multicomponent Reactions: Efficient, one-pot multicomponent reactions are widely used. The reaction of aldehydes, 1,3-cyclodiones (like dimedone), and 5-aminopyrazoles can regioselectively produce pyrazolo[3,4-b]quinolinones in excellent yields, often using a green catalyst like pyridine-2-carboxylic acid. researchgate.net

| Fused System | Synthetic Strategy | Key Reagents | Reference |

|---|---|---|---|

| Triazolo[4,5-h]quinolone | Intramolecular Cyclization | 8-Amino-quinoline precursor, NaNO₂, aq. HCl | mdpi.com |

| 4-(1,2,3-Triazolo)quinolin-2(1H)-one | Cu-catalyzed [3+2] Cycloaddition (Click Reaction) | 4-Azidoquinolin-2(1H)-one, terminal alkyne, Cu catalyst | researchgate.net |

| Current time information in Chatham County, US.Current time information in Wake County, US.Current time information in Beaufort County, US.Triazolo[1,5-a]quinoline | Dieckmann Condensation/Intramolecular Cyclization | Substituted 1,2,3-triazole precursor, sodium hydride | journal-vniispk.ru |

| Pyrazolo[3,4-b]quinolinone | Multicomponent Reaction | Aldehyde, 1,3-cyclodione, 5-aminopyrazole, catalyst | researchgate.net |

| Pyrazolo[3,4-b]quinoline | Pfitzinger Reaction | Pyrazolone derivative, isatic acid | oup.com |

| Pyrazolo[1,5-a]quinoline | [3+2] Cycloaddition | N-aminoquinolinium salt, vinylsulfonium salt | acs.org |

Conjugation of Dihydroquinolinones with Biologically Relevant Molecules (e.g., Amino Acids, Peptides)

Conjugating heterocyclic scaffolds like dihydroquinolinone with biologically relevant molecules such as amino acids and peptides is a well-established strategy in medicinal chemistry. nih.gov This approach, often termed molecular hybridization, aims to improve the parent drug's properties by enhancing solubility, increasing bioavailability, reducing toxicity, and enabling targeted delivery. nih.govqyaobio.com

The core principle involves linking the drug molecule to an amino acid or peptide via a stable covalent bond, typically an amide or ester linkage. qyaobio.comnih.gov The resulting conjugate can leverage the body's natural peptide transport systems to improve absorption and cellular uptake. plos.org

Several studies have demonstrated the successful conjugation of quinolone antibiotics with amino acids. nih.govpsu.edu For instance, optically pure conjugates of first-generation quinolones like nalidixic acid have been synthesized by coupling the drug's carboxylic acid group with free amino acids using benzotriazole (B28993) as an activating agent. psu.edu In another example, 8-quinolinamines were conjugated with various amino acids by forming an amide bond between the side chain's terminal amino group and a Boc-protected amino acid, using DCC as a coupling agent. acs.org

A highly relevant study showcases the synthesis of new peptide-dihydroquinolinone conjugates. nih.gov In this work, 7-amino-3,4-dihydroquinolin-2(1H)-one was coupled with mono- and dipeptides using a benzothiazole-mediated method to form new amide bonds. nih.gov The resulting conjugates were then evaluated for biological activity, demonstrating that this strategy can produce novel compounds with potential therapeutic applications. nih.gov The design of quinone-amino acid conjugates has also been explored to specifically target amino acid transporters in pathogens like Leishmania, providing a "Trojan horse" approach to deliver a cytotoxic agent selectively. plos.org

These examples highlight a versatile and powerful strategy for modifying the dihydroquinolinone scaffold, where conjugation to amino acids or peptides can impart desirable pharmacological properties and create new therapeutic candidates. nih.govnih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Dihydroquinolinone Derivatives

Methodological Approaches for SAR Analysis (e.g., Quantitative Structure-Activity Relationships (QSAR), Cheminformatics)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity. nih.govwikipedia.org These models are instrumental in predicting the activity of new, untested chemicals, thereby streamlining the drug discovery process. nih.gov In the context of 5,8-quinolinequinone derivatives, QSAR studies have been employed to investigate their anti-proliferative and anti-inflammatory activities. dergipark.org.trdergipark.org.trtrdizin.gov.tr By calculating various molecular descriptors such as electronic, hydrophobic, and thermochemical parameters, researchers can build models that predict biological activity. dergipark.org.trdergipark.org.trtrdizin.gov.trresearchgate.net For instance, a QSAR study on 7,8-dihydroquinolin-5(6H)-one derivatives demonstrated high accuracy in predicting their minimum inhibitory concentrations (MICs) against bacteria.

Cheminformatics, a field that combines chemistry, computer science, and information science, plays a crucial role in analyzing large datasets of chemical compounds and their properties. It aids in identifying lead compounds and optimizing their structures for desired biological activities. The application of cheminformatics and QSAR modeling allows for a more rational and efficient approach to the design of novel dihydroquinolinone derivatives with enhanced therapeutic potential. researchgate.net

Influence of Substituent Nature and Position on Biological Activity

The biological potency of dihydroquinolinone derivatives is highly dependent on the nature and position of substituents on the quinolinone ring. nih.govresearchgate.net

The placement of different functional groups at various positions on the dihydroquinolinone core significantly modulates their biological effects. nih.govresearchgate.net

C-2 Position: The nature of the substituent at the C-2 position can influence the cytotoxic activity of these compounds. nih.gov Studies have shown that quinolin-4(1H)-ones with alkyl substituents at position 2 are more potent than those with aryl substituents. nih.gov Specifically, analogs with an isopropyl group at this position have demonstrated high activity. nih.gov

C-3 Position: The substituent at the C-3 position should ideally be co-planar with the quinolinone moiety to maintain biological activity. nih.govresearchgate.net The introduction of an exo-cyclic alkylidene moiety at this position, conjugated with the carbonyl group, is a known pharmacophore responsible for cytotoxic properties. nih.gov However, attaching electron-withdrawing groups at the 3-position of 3,4-dihydro-2(1H)-quinolones generally results in poor potency. researchgate.net

C-6 Position: The introduction of a fluorine atom at the C-6 position is often optimal for strong biological activity, particularly in fluoroquinolone antibiotics. mdpi.com Hydroxy and methoxy (B1213986) groups at this position can enhance receptor binding. In a series of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones, compounds with a chlorine atom at position 6 were found to be cytotoxic. nih.gov

C-7 Position: The C-7 position is a key site for modifications that can enhance biological activity. researchgate.net For instance, the introduction of aromatic rings at this position can improve antitumor properties. mdpi.com In the context of p38 MAP kinase inhibitors, substitutions at the C-7 position with amino acid side chains led to a very potent series of compounds. researchgate.net

Both electronic and steric factors of substituents play a critical role in determining the biological potency of dihydroquinolinone derivatives. mdpi.commdpi.com

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can significantly influence the molecule's interaction with its biological target. For example, the presence of an electron-donating methoxy group in certain derivatives can enhance intramolecular charge transfer, affecting their photophysical properties and potentially their biological activity. nih.govacs.org In some cases, electron-withdrawing groups on the phenyl ring of N-arylcinnamamides can lead to lower yields of cyclization products. mdpi.com

Steric Effects: The size and spatial arrangement of substituents can impact how a molecule fits into the binding site of a receptor or enzyme. researchgate.net For instance, bulky substituents can cause steric hindrance, which may either enhance or diminish biological activity depending on the specific target. researchgate.netmdpi.com In some palladium-catalyzed reactions for the synthesis of dihydroquinolinones, steric hindrance from tertiary peresters led to only trace amounts of the desired product. mdpi.com Conversely, in other reactions, the steric and electronic effects of substituents were not obvious. mdpi.com The flexibility of side chains can also be crucial; for example, restricted flexibility of an alkyl-dimethylamino side chain due to an 8-fluoro substituent was found to reduce potency in nNOS inhibition.

Structure-Property Relationships for Advanced Material Applications

The unique photophysical properties of dihydroquinolinones make them promising candidates for applications in advanced materials.

Dihydroquinolinone derivatives exhibit interesting photophysical properties, including absorption and emission in the UV-visible region, which are influenced by their molecular structure and the surrounding solvent environment. nih.govacs.org These properties arise from π–π* and n–π* electronic transitions of an intramolecular charge transfer (ICT) nature. nih.govacs.orgresearchgate.net

The absorption and emission spectra of these compounds can be tuned by altering the substituents. For example, derivatives with electron-donating groups can show red-shifted emission maxima. nih.govacs.org The Stokes shift, which is the difference between the absorption and emission maxima, can also be significant, with values up to 174.5 nm observed in some derivatives. nih.govacs.org

Solvatochromism is the phenomenon where the color of a solution changes depending on the polarity of the solvent. wikipedia.orgmdpi.com Dihydroquinolinone derivatives often exhibit positive solvatochromism, meaning their emission wavelength increases with increasing solvent polarity. acs.orgresearchgate.net This property makes them potentially useful as fluorescent probes and in sensors. wikipedia.org For instance, some derivatives show a bathochromic (red) shift in both absorption and fluorescence with an increase in solvent polarity. researchgate.net

The following table summarizes the photophysical properties of selected dihydroquinolinone derivatives:

| Compound | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Solvent | Reference |

|---|---|---|---|---|---|

| 4h | 424 | 579 | 174.5 | Acetonitrile | nih.govacs.org |

| 7e | - | - | - | Acetonitrile | nih.govacs.org |

| 8b | - | 579 | - | Acetonitrile | nih.govacs.org |

| 7h | - | - | - | Pet Ether | researchgate.net |

| 8c | - | 508 | - | DMSO | researchgate.net |

Note: A '-' indicates that the specific data point was not available in the cited sources.

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. researchgate.netmagtech.com.cn This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which suppresses non-radiative decay pathways. researchgate.net

Some dihydroquinolinone derivatives have been investigated for their AIE properties. nih.govacs.org These AIE-active compounds, often referred to as AIEgens, have potential applications in various fields, including bio-imaging and the development of advanced luminescent materials. sioc-journal.cnrsc.org The study of AIE in dihydroquinolinones is an emerging area of research with the potential to unlock new applications for this versatile class of compounds.

Nonlinear Optical (NLO) Properties of Halogenated Dihydroquinolinones

The exploration of organic molecules for nonlinear optical (NLO) applications has identified dihydroquinolinone derivatives as a promising class of materials. Their molecular structure offers a versatile platform for tuning optical properties through strategic chemical modifications. Research into halogenated dihydroquinolinones, specifically derivatives of 5,8-Dihydro-6H-quinolin-7-one, has revealed their potential for significant third-order NLO responses.

Recent studies have focused on the synthesis and characterization of isostructural halogenated dihydroquinolinones to understand the structure-property relationships that govern their NLO activity. rsc.orgresearchgate.net Two such compounds, 6-bromo-3-(4-(methylsulfonyl)phenyl)-2-phenyl-5,8-dihydro-6H-quinolin-7-one (BMP) and 6-chloro-3-(4-(methylsulfonyl)phenyl)-2-phenyl-5,8-dihydro-6H-quinolin-7-one (CMP), have been subjected to detailed analysis. rsc.orgresearchgate.net These molecules were synthesized and their crystalline structures were characterized by single crystal X-ray diffraction. rsc.orgresearchgate.net

Theoretical investigations using density functional theory (DFT) have been instrumental in elucidating the electronic and optical properties of these halogenated dihydroquinolinones. rsc.orgresearchgate.net The calculations focused on the third-order nonlinear susceptibility, denoted as χ(3), which is a measure of the NLO response of a material. rsc.orgresearchgate.net An iterative electrostatic scheme was employed to estimate the χ(3) of the crystals, where the surrounding molecules in the crystal lattice are represented by point charges to simulate the environmental polarization effect. rsc.orgresearchgate.net

The findings indicate that the replacement of a bromine atom in BMP with a chlorine atom in CMP has a minimal effect on the molecular electrostatic potential, frontier molecular orbitals, and the nature of intermolecular interactions. rsc.orgresearchgate.net However, the halogen substitution does influence the NLO properties. The theoretical results show that the third-order nonlinear susceptibility (χ(3)) is of the same order of magnitude as that observed in other promising organic crystals. rsc.orgresearchgate.net

The table below summarizes the theoretical findings for the third-order nonlinear susceptibility of the halogenated dihydroquinolinone derivatives.

| Compound | Halogen Substituent | Key Findings on NLO Properties |

| 6-bromo-3-(4-(methylsulfonyl)phenyl)-2-phenyl-5,8-dihydro-6H-quinolin-7-one (BMP) | Bromine | Exhibits a significant third-order nonlinear susceptibility (χ(3)) influenced by environmental polarization effects in the crystal. rsc.orgresearchgate.net |

| 6-chloro-3-(4-(methylsulfonyl)phenyl)-2-phenyl-5,8-dihydro-6H-quinolin-7-one (CMP) | Chlorine | Isostructural to the bromine derivative, with similar physicochemical properties but showing the influence of the halogen on the overall NLO response. rsc.orgresearchgate.net |

These detailed research findings underscore the potential of halogenated this compound derivatives as a foundation for the development of new NLO materials. The ability to tune their properties through halogen substitution provides a clear path for optimizing their performance for various photonic applications.

Computational Chemistry and Theoretical Characterization of 5,8 Dihydro 6h Quinolin 7 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. scirp.org DFT methods are widely used to obtain information about structural parameters, orbital interactions, and vibrational frequencies. scirp.orgmdpi.com For quinoline (B57606) derivatives, DFT calculations, particularly using the B3LYP hybrid functional with basis sets such as 6-31G* or 6-311G(d,p), have proven effective in investigating their equilibrium geometry and electronic structure. lew.roresearchgate.netresearchgate.netnih.gov

In a theoretical study on a closely related compound, Phenyl-7,8-dihydro- mdpi.comlew.ro-dioxolo[4,5-g]quinolin-6(5H)-one, calculations were performed using the B3LYP method with the 6-31G* basis set. lew.roresearchgate.net Such calculations provide a detailed picture of the molecule's optimized geometry, from which its electronic behavior and reactivity can be inferred. lew.ro The results from these theoretical models often show excellent agreement with experimental data, validating their predictive power. nih.govresearchgate.net These computational approaches are fundamental for understanding the intrinsic properties that govern the chemical behavior of the dihydro-quinolinone scaffold. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. scirp.org The HOMO energy is associated with the molecule's ability to donate an electron, while the LUMO energy relates to its capacity to accept an electron. scirp.org The energy difference between the HOMO and LUMO, known as the energy gap (E_g), is a critical parameter for determining molecular stability, reactivity, and polarizability. scirp.org

A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity and facilitates intramolecular charge transfer, which can be responsible for the bioactivity of a molecule. scirp.org For the related Phenyl-7,8-dihydro- mdpi.comlew.ro-dioxolo[4,5-g]quinolin-6(5H)-one, FMO analysis revealed that charge transfer occurs within the molecule, with the HOMO primarily located on the fused tricyclic system and the LUMO on the phenyl ring. lew.ro The calculated energies for this derivative provide a valuable reference for the electronic properties of the dihydro-quinolinone core. lew.roresearchgate.net

| Parameter | Energy (eV) |

|---|---|

| E_HOMO | -5.35 |

| E_LUMO | -0.43 |

| Energy Gap (E_g) | 4.92 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map illustrates the charge distribution on the molecular surface using a color-coded scheme. uni-muenchen.deiucr.org Regions with negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-poor and prone to nucleophilic attack. iucr.org

MEP analysis performed on Phenyl-7,8-dihydro- mdpi.comlew.ro-dioxolo[4,5-g]quinolin-6(5H)-one showed that the maximum negative potential, indicating the highest electron density, is localized on the oxygen atom of the carbonyl group (C=O). lew.roresearchgate.net Conversely, the most positive potential is found on the hydrogen atom attached to the nitrogen (-NH), identifying it as a potential site for nucleophilic interaction. lew.ro This analysis is crucial for understanding how the molecule interacts with biological targets or other reactants. uni-muenchen.de The MEP surface provides a clear guide to the molecule's reactivity, complementing the insights gained from FMO analysis. researchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular charge transfer, electron delocalization, and hyperconjugative interactions within a molecule. uni-muenchen.denih.gov This method examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their energetic significance using second-order perturbation theory. uni-muenchen.de The stabilization energy, E(2), associated with these donor-acceptor interactions indicates the extent of delocalization and its contribution to molecular stability. lew.rouni-muenchen.de

In the theoretical study of Phenyl-7,8-dihydro- mdpi.comlew.ro-dioxolo[4,5-g]quinolin-6(5H)-one, NBO analysis revealed significant intramolecular charge transfer. lew.ro The largest stabilization energy (E(2) = 55.37 kcal/mol) was found for the interaction between the lone pair of the nitrogen atom (LP(1)N10) as the donor and the antibonding orbital of the adjacent carbonyl group (BD*(2)(C11-O20)) as the acceptor. lew.ro This strong N10→C11-O20 interaction signifies substantial electron delocalization from the nitrogen to the carbonyl group, which is a key factor contributing to the stability of the quinolinone ring system. lew.roresearchgate.net

Derivation and Interpretation of Quantum Chemical Parameters

From the energies of the frontier molecular orbitals (HOMO and LUMO), several quantum chemical parameters can be derived to quantify the global reactivity of a molecule. scirp.org These parameters include ionization potential (I), electron affinity (A), chemical potential (µ), global hardness (η), and the global electrophilicity index (ω). lew.roresearchgate.net

Ionization Potential (I) : The energy required to remove an electron (I ≈ -E_HOMO).

Electron Affinity (A) : The energy released when an electron is added (A ≈ -E_LUMO).

Chemical Hardness (η) : Measures the resistance to charge transfer (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap. scirp.org

Chemical Potential (µ) : Related to the escaping tendency of electrons (µ = -(I + A) / 2).

Electrophilicity Index (ω) : Measures the propensity of a species to accept electrons (ω = µ² / 2η).

These parameters, calculated for the related Phenyl-7,8-dihydro- mdpi.comlew.ro-dioxolo[4,5-g]quinolin-6(5H)-one, provide a quantitative basis for comparing the reactivity of different compounds. lew.roresearchgate.net

| Parameter | Value (eV) |

|---|---|

| Ionization Potential (I) | 5.35 |

| Electron Affinity (A) | 0.43 |

| Chemical Potential (µ) | -2.89 |

| Global Hardness (η) | 2.46 |

| Global Electrophilicity (ω) | 1.70 |

Molecular Docking and Structure-Based Drug Design (SBDD) for Target Interaction Prediction

Molecular docking is a computational technique used in structure-based drug design (SBDD) to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a biological macromolecule (receptor), such as a protein. nih.govjocpr.com This method is instrumental in identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For the dihydroquinoline scaffold, molecular docking studies have been employed to explore its potential as an antimycobacterial agent. nih.gov In a study of novel 7,8-dihydroquinolin-5(6H)-ylidenehydrazinecarbothioamides, derivatives of the core structure of interest, a hit compound (4j) was identified with significant activity in a Mycobacterium tuberculosis nutrient starvation model. nih.gov Docking studies of this compound revealed a crucial hydrogen bond interaction with the P156 residue of the target protein, providing a clear hypothesis for its mechanism of action and a foundation for further optimization. nih.gov These findings highlight the potential of the 5,8-dihydro-6H-quinolin-7-one scaffold in the development of new therapeutic agents.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

In silico ADMET profiling involves computational models that predict the pharmacokinetic and toxicological properties of a compound. tandfonline.comnih.gov Assessing these properties early in the drug discovery process is crucial to identify candidates with favorable drug-like characteristics and avoid late-stage failures. These predictions cover key areas such as oral bioavailability, metabolic stability, and potential toxicities. tandfonline.comrsc.org

Biological Activities and Pharmacological Potential of Dihydroquinolinone Derivatives

Antimicrobial and Antibacterial Spectrum

Dihydroquinolinone derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a wide range of pathogenic microorganisms. Their structural versatility allows for modifications that can enhance potency and broaden their spectrum of activity.

Derivatives of the quinolone and quinolinone core structure have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. mdpi.combiointerfaceresearch.com Research has shown that certain 4-quinolone derivatives are particularly effective against Gram-positive pathogens, which are responsible for a wide array of infectious diseases. nih.gov The rise of drug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA), has made the development of new antibacterial agents a global health priority. nih.gov

In this context, quinoline-2-one derivatives have been identified as potent antibacterial agents against multidrug-resistant Gram-positive bacterial strains. nih.gov For instance, specific compounds have shown significant activity against MRSA, methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococcus faecalis (VRE). nih.gov One particular derivative, compound 6c , exhibited minimum inhibitory concentrations (MICs) of 0.75 µg/mL against both MRSA and VRE. nih.gov

Furthermore, studies on hybrids of 2-thiohydantoin (B1682308) and 2-quinolone derivatives have revealed activity against various bacterial strains. mdpi.com Some of these compounds inhibited the growth of Gram-positive bacteria such as S. aureus, Bacillus subtilis, and E. faecalis, as well as Gram-negative bacteria like Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. mdpi.com The activity of these derivatives often depends on the specific substitutions on the quinolinone ring. mdpi.com

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. researchgate.netrsc.org Quinolone and their derivatives have shown considerable promise as antimycobacterial agents. researchgate.netrsc.orgnih.gov Some fluoroquinolones are already recommended as second-line drugs for the treatment of TB. researchgate.net

Research into novel quinolone derivatives has led to the identification of compounds with potent activity against the H37Rv strain of M. tuberculosis and MDR-TB strains. rsc.orgnih.gov Through structural optimization, a series of quinolone derivatives were synthesized and evaluated for their anti-tubercular activity. rsc.orgnih.gov Several compounds exhibited MIC values in the range of 1.2–3 µg/mL against the H37Rv strain. rsc.orgnih.gov Notably, compounds 6b6 , 6b12 , and 6b21 demonstrated excellent activity against an MDR-TB strain with MICs of 3, 2.9, and 0.9 µg/mL, respectively. rsc.orgnih.gov These compounds were also found to be non-toxic to mammalian cell lines. rsc.orgnih.gov

The antimycobacterial activity is sensitive to the nature and position of substituents on the quinoline (B57606) scaffold. researchgate.net Diospyrin derivatives have also been investigated, with a novel aminoacetate derivative showing greater activity than the parent compound against a drug-susceptible strain of M. tuberculosis (H37Rv) and some multidrug-resistant strains. nih.gov

The rise of antimicrobial resistance (AMR) is a critical challenge for modern medicine, necessitating the development of novel therapeutic strategies. nih.gov Quinoline derivatives are at the forefront of research aimed at combating drug-resistant microbes. nih.gov One of the key mechanisms of resistance in bacteria is the overexpression of efflux pumps, which actively transport antibiotics out of the cell, reducing their intracellular concentration. nih.govmdpi.com

Strategies to overcome this resistance include the design of new quinoline derivatives that can either evade these efflux pumps or inhibit their function. nih.gov For example, certain methoxy-2-phenylquinoline derivatives have been shown to inhibit the NorA efflux pump in S. aureus, thereby restoring the activity of antibiotics like ciprofloxacin (B1669076) against resistant strains. nih.gov

Another approach is the development of hybrid molecules that combine the quinoline scaffold with other pharmacophores to create compounds with dual modes of action, which can reduce the likelihood of resistance developing. embopress.org The chemical modification of existing antibiotic classes, including quinolones, to enhance their stability, bioavailability, and spectrum of activity is also a key strategy. embopress.org These modifications aim to create derivatives that can overcome the resistance mechanisms that have rendered older generations of antibiotics ineffective. embopress.org

Anticancer and Antitumor Efficacy

Dihydroquinolinone derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting their antiproliferative and cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key molecular targets crucial for cancer cell growth and survival.

A primary mechanism through which dihydroquinolinone derivatives exert their anticancer effects is the inhibition of tubulin polymerization. nih.govresearchgate.netresearchgate.net Tubulin is a critical component of the cytoskeleton and is essential for cell division, making it an attractive target for cancer therapy. nih.gov Several series of dihydroquinolinone and related derivatives have been synthesized and shown to inhibit tubulin assembly, often by interacting with the colchicine-binding site. nih.govresearchgate.net For example, compound 11k was found to be a potent inhibitor of tubulin polymerization with an IC50 value of 1.82 µM. researchgate.net Similarly, another derivative, 18i , inhibited tubulin polymerization with an IC50 of 5.72 µM. researchgate.net

Receptor tyrosine kinases (RTKs) are another important class of targets for anticancer drugs, as their dysregulation is a common feature in many cancers. nih.gov Certain 4,6,7,8-tetrahydroquinolin-5(1H)-one derivatives have been designed as multi-targeting agents against several RTKs, including EGFR, HER-2, PDGFR-β, and VEGFR-2. nih.gov Compound 4j demonstrated promising inhibitory activity against HER-2 and PDGFR-β with IC50 values of 0.17 x 10⁻³ µM and 0.07 x 10⁻³ µM, respectively. nih.gov Additionally, 4,5-dihydro-1H- nih.govnih.govdithiolo[3,4-c]quinoline-1-thione derivatives have been identified as inhibitors of kinases such as JAK3 and NPM1-ALK. nih.govmdpi.com

Proteasome inhibition is another mechanism implicated in the anticancer activity of these compounds. researchgate.netbiorxiv.org The proteasome is responsible for the degradation of proteins that regulate cell cycle and apoptosis, and its inhibition can lead to the accumulation of these proteins and subsequent cell death. biorxiv.org Dihydroquinolinones have been reported to possess p38 MAP kinase inhibitory activity, which can lead to cytotoxic effects. researchgate.net

The inhibition of key molecular targets by dihydroquinolinone derivatives translates into potent antiproliferative effects across a broad range of cancer cell lines. nih.govresearchgate.net Biological evaluations have consistently demonstrated the ability of these compounds to decrease the viability of cancer cells.

For instance, 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a ) exhibited significant cytotoxicity against colon (HCT-116) and lung (A549) cancer cell lines. nih.govresearchgate.net Further investigation revealed that this compound induces cell cycle arrest at the G2/M phase, ultimately leading to apoptosis. nih.govresearchgate.net Similarly, a series of novel 4,6,7,8-tetrahydroquinolin-5(1H)-ones showed potent cytotoxic activity against the breast cancer cell line MCF-7, with compounds 4b , 4j , 4k , and 4e displaying IC50 values in the low nanomolar range (0.002–0.004 µM). nih.gov

The antiproliferative activity of these derivatives has been documented against a wide panel of cancer cell lines, including those of the lung, prostate, breast, and colon. researchgate.net One derivative, 8p , showed good anti-proliferative activity against the A549 lung cancer cell line with an IC50 of 3.17 µM. researchgate.net Another compound, D13 , a 3,4-dihydro-2(1H)-quinolinone sulfonamide derivative, exhibited a strong inhibitory effect on the proliferation of HeLa cells with an IC50 of 1.34 µM. mdpi.com

Anti-Sphere Formation Activity in Glioblastoma Cells

Glioblastoma (GBM) is a particularly aggressive form of brain cancer, notorious for its resistance to treatment and high recurrence rate. nih.gov This resistance is partly attributed to a subpopulation of cancer cells known as glioblastoma stem cells (GSCs), which can self-renew and generate new tumors. nih.gov A key characteristic of GSCs is their ability to form three-dimensional, free-floating colonies known as gliomaspheres or neurospheres when cultured in specific stem cell media. nih.govoncotarget.com The inhibition of this sphere-forming capacity is a crucial indicator of a compound's potential to target the resilient GSC population. nih.gov

Research has shown that certain derivatives of quinolinone and the structurally related isoquinoline (B145761) are effective at disrupting this process. For instance, a series of quinolinone-based compounds have been identified as P2X7 receptor antagonists, and these have demonstrated anti-sphere formation activities in glioblastoma cells. nih.gov In parallel studies, isoquinoline derivatives such as (±)-apomorphine hydrochloride (APO) and its synthetic derivatives, A5 and C1, have been shown to impair the growth of 3D-gliomaspheres derived from patient cell lines. nih.gov In extreme limiting dilution analysis, these compounds prevented the formation of gliomaspheres with diameters greater than 50 μm, indicating a potent inhibitory effect on GSC proliferation and self-renewal. nih.gov This activity suggests that such compounds can suppress the stem-like properties of glioblastoma cells, a critical step in overcoming therapeutic resistance. nih.gov

Table 1: Research Findings on Anti-Sphere Formation Activity

| Compound Type | Target/Mechanism | Effect | Cell Lines |

|---|---|---|---|

| Quinolinone Derivatives | P2X7 receptor antagonists | Anti-sphere formation activity | Glioblastoma cells |

Anti-inflammatory Properties and Mechanisms

Derivatives of dihydroquinolinone have demonstrated significant anti-inflammatory properties, positioning them as potential candidates for new anti-inflammatory agents. researchgate.netresearchgate.net Quinolines, in general, are known to target various causes of inflammation. nih.gov The anti-inflammatory effects of these compounds are often comparable to established drugs like diclofenac (B195802) and celecoxib (B62257) in preclinical models. nih.gov

The mechanisms underlying these effects are multifaceted. One key pathway involves the inhibition of pro-inflammatory mediators. For example, certain bakuchiol (B1667714) derivatives have been shown to reduce the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated RAW264.7 cells. researchgate.net Mechanistic studies on specific coumarin-dihydroquinolinone hybrids have revealed that their anti-inflammatory action is linked to the suppression of these pro-inflammatory cytokines through the blockade of the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. researchgate.net Concurrently, these compounds can activate the nuclear factor erythroid 2-related factor 2/heme oxygenase-1 (Nrf2/HO-1) signaling pathway, which plays a protective role against oxidative stress and inflammation. researchgate.net

Another significant mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is often upregulated at sites of inflammation. nih.gov Molecular docking studies have shown that certain quinoline derivatives can effectively occupy the active site of the COX-2 enzyme, leading to its inhibition. nih.gov This dual action of suppressing pro-inflammatory pathways and directly inhibiting inflammatory enzymes highlights the therapeutic potential of dihydroquinolinone derivatives in treating inflammatory conditions. researchgate.netnih.gov

Table 2: Anti-inflammatory Mechanisms of Dihydroquinolinone Derivatives

| Derivative Class | Key Mechanism | Effect |

|---|---|---|

| Coumarin-dihydroquinolinone hybrid (7a) | Blockade of NF-κB/MAPK signaling | Inhibition of pro-inflammatory cytokine release (NO, TNF-α, IL-6) |

| Coumarin-dihydroquinolinone hybrid (7a) | Activation of Nrf2/HO-1 signaling | Enhanced anti-inflammatory response |

Antiviral Activities (e.g., SARS-CoV-2 Mpro Inhibition, HIV, Hepatitis C Virus, Herpes)

The quinoline and dihydroquinolinone cores are found in various compounds with a broad spectrum of antiviral activities. researchgate.netmdpi.com These activities stem from the ability of their derivatives to interfere with different stages of the viral life cycle, from entry into the host cell to replication. nih.govpensoft.net

A significant area of recent research has been the repurposing of existing drugs to combat the SARS-CoV-2 virus. The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drugs. plos.orgplos.org Screening of drug libraries has identified several Hepatitis C Virus (HCV) NS3/4A protease inhibitors as potent inhibitors of SARS-CoV-2 Mpro. plos.orgplos.org Notably, boceprevir (B1684563) and narlaprevir, which have been used to treat HCV, show significant inhibitory activity against Mpro. plos.orgplos.org Some HCV drugs, such as simeprevir (B1263172) and grazoprevir, were also found to inhibit the SARS-CoV-2 papain-like protease (PLpro), another crucial viral enzyme. nih.gov

Beyond coronaviruses, quinoline-based structures have shown efficacy against other viruses. Coumarin derivatives, which can be related to the dihydroquinolinone scaffold, have been noted for their potential anti-HIV activity. researchgate.net Fullerene derivatives have also been investigated for their ability to inhibit HIV-1 and HIV-2 protease and reverse transcriptase, as well as the HCV NS3/4 protease. sdu.dk Furthermore, triterpenes have been identified as potential antiviral agents against Herpes Simplex Virus (HSV), HIV, and HCV. mdpi.com

Table 3: Antiviral Activity of Quinoline-Related Derivatives

| Compound Class | Target Virus | Mechanism/Target | Finding |

|---|---|---|---|

| HCV Protease Inhibitors (Boceprevir, Narlaprevir) | SARS-CoV-2 | Main Protease (Mpro) Inhibition | Potent inhibition of Mpro enzymatic activity. plos.orgplos.org |

| HCV Protease Inhibitors (Simeprevir, Grazoprevir) | SARS-CoV-2 | Papain-like Protease (PLpro) Inhibition | Inhibition of PLpro activity. nih.gov |

| Coumarin Derivatives | HIV | Not specified | Possess a wide range of pharmacological activities, including anti-HIV. researchgate.net |

Antimalarial and Antiparasitic Efficacy (e.g., against Leishmania amazonensis)

Quinoline derivatives have a long and successful history as antimalarial drugs. nih.govfrontiersin.org This established efficacy has prompted research into repurposing these compounds to treat other parasitic diseases, such as leishmaniasis, a disease caused by protozoan parasites of the genus Leishmania. frontiersin.orgfrontiersin.org Leishmaniasis presents in various clinical forms, and current treatments suffer from limitations like high toxicity and growing parasite resistance. scielo.br